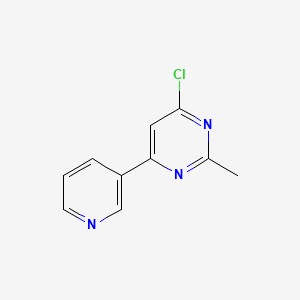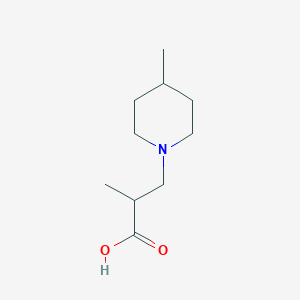
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid
説明
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPAA is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have similar effects on the central nervous system. In
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of complex molecules that include 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid or structurally related compounds. For instance, the synthesis of novel light stabilizers such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate demonstrates the application of such compounds in improving the photostability of polymers (Deng Yi, 2008). Furthermore, the development of bioorganometallics based on the structure of the antibiotic platensimycin highlights the potential of these compounds in medicinal chemistry, although the synthesized compounds did not show promising antibacterial activity (M. Patra, K. Merz, N. Metzler‐Nolte, 2012).
Pharmaceutical Applications
Derivatives of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid have been investigated for their potential in pharmaceutical applications. The analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids highlight the importance of these compounds in the development of new antimicrobial drugs due to their structural similarity to fluoroquinolone antibiotics (V. O. Zubkov et al., 2016).
Material Science Applications
In material science, derivatives of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid have been synthesized for specific applications, such as the development of novel light stabilizers. These compounds serve to protect polymers from degradation caused by UV light, demonstrating the utility of these derivatives in enhancing the durability and lifespan of materials (Deng Yi, 2008).
特性
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSJOHWAFIYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



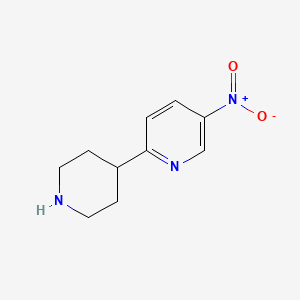
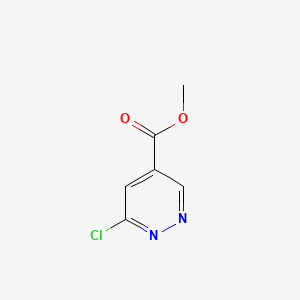
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
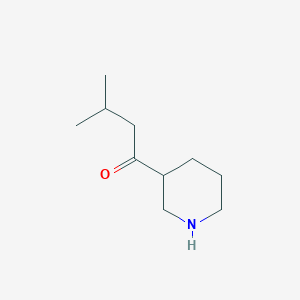
![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
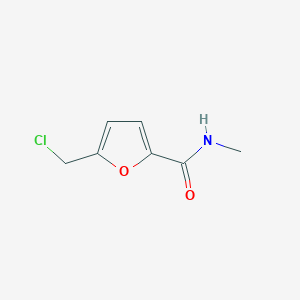
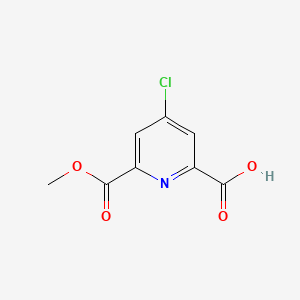
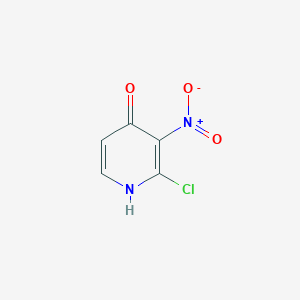
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
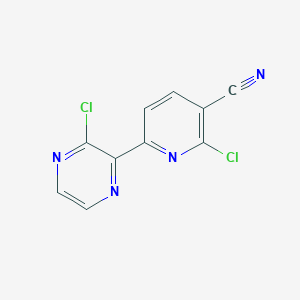
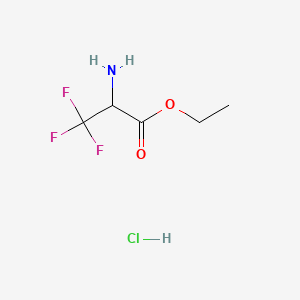
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)

